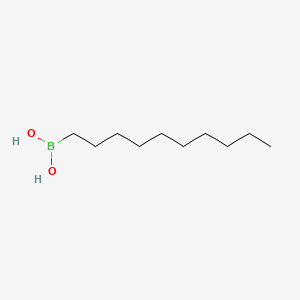

Decylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

decylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTSEMMBKGBUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400492 | |

| Record name | Decylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-63-9 | |

| Record name | Decylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of n-Decylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-decylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to illustrate experimental workflows.

Core Physical Properties

n-Decylboronic acid is an alkylboronic acid characterized by a ten-carbon alkyl chain attached to a boronic acid functional group. Its physical properties are crucial for its handling, application in synthesis, and formulation.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₂₃BO₂ | - |

| Molecular Weight | 186.10 g/mol | - |

| CAS Number | 24464-63-9 | [1] |

| Appearance | White to pale cream powder | [2] |

| Melting Point | Not definitively reported; estimated to be in the range of 85-95 °C | Based on trends for similar alkylboronic acids. |

| Boiling Point | Decomposes upon heating at atmospheric pressure. Can be distilled under reduced pressure, but specific data is unavailable. | General property of boronic acids. |

| Solubility | Soluble in many organic solvents such as ethers and ketones. Very low solubility in hydrocarbons.[3] Qualitative solubility in common laboratory solvents is provided in the table below. | [3] |

Qualitative Solubility of n-Decylboronic Acid in Common Organic Solvents

| Solvent | Solubility |

| Water | Sparingly soluble |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Chloroform | Moderately soluble |

| Hexanes | Very low solubility |

Spectral Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5-5.5 | br s | 2H | B(OH)₂ |

| ~1.35-1.45 | m | 2H | -CH₂-B(OH)₂ |

| ~1.20-1.35 | m | 14H | -(CH₂)₇- |

| ~0.88 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~32-34 | -CH₂-B(OH)₂ |

| ~31.9 | -(CH₂)₇- |

| ~29.6 | -(CH₂)₇- |

| ~29.3 | -(CH₂)₇- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

| Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal. |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of the physical properties of n-decylboronic acid.

Determination of Melting Point

The melting point of n-decylboronic acid can be determined using a standard melting point apparatus.

Protocol:

-

Ensure the n-decylboronic acid sample is dry and finely powdered.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Determination of Qualitative Solubility

A straightforward method to assess the qualitative solubility of n-decylboronic acid in various solvents.

Protocol:

-

Add approximately 10-20 mg of n-decylboronic acid to a small test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Observe the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For sparingly soluble compounds, gentle warming can be applied to assess for increased solubility.

Synthesis of n-Decylboronic Acid via Hydroboration of 1-Decene

A common and efficient method for the preparation of n-decylboronic acid is the hydroboration of 1-decene followed by hydrolysis.

Protocol:

-

Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decene in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the stirred solution of 1-decene. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add water dropwise to quench any unreacted borane. Then, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir the mixture vigorously for 1-2 hours.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude n-decylboronic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexanes.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

References

Decylboronic acid molecular weight and formula

An In-depth Technical Guide to Decylboronic Acid

This compound is an organic compound featuring a ten-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂). This structure imparts amphiphilic properties to the molecule, making it relevant in various chemical and biological research areas. This guide provides a technical overview of its molecular properties, and a key experimental protocol involving its use.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference by researchers and drug development professionals.

| Property | Value |

| Molecular Formula | C₁₀H₂₃BO₂ |

| IUPAC Name | This compound |

| CAS Number | 24464-63-9 |

| SMILES | CCCCCCCCCCB(O)O |

Experimental Protocols: Suzuki-Miyaura Coupling

This compound, as an alkylboronic acid, is a key reagent in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules, including pharmaceuticals.[1][4]

Objective: To couple this compound with an aryl halide (e.g., bromobenzene) to form decylbenzene, catalyzed by a palladium complex.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., sodium carbonate, potassium carbonate)[5]

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Deionized water

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography (for purification)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous organic solvent and a small amount of deionized water to the flask. The biphasic solvent system is often crucial for the reaction's success.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C) and monitor the reaction progress using TLC.

-

Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure coupled product.

-

Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron Suzuki Coupling | Borates Today [borates.today]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Isolation of Decylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and isolation of decylboronic acid, a valuable organoboron compound with applications in organic synthesis and materials science. This document details two primary synthetic methodologies, provides in-depth experimental protocols, and outlines effective purification techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound is a long-chain alkylboronic acid. Organoboron compounds, particularly boronic acids, are of significant interest due to their versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The long alkyl chain of this compound imparts specific solubility and steric properties, making it a useful building block in the synthesis of complex organic molecules and functionalized materials.

Synthetic Methodologies

Two principal and high-yielding methods for the synthesis of this compound are the Grignard reaction and the hydroboration of 1-decene.

Grignard Reaction Route

The reaction of a Grignard reagent with a trialkyl borate is a well-established method for the formation of carbon-boron bonds. In the case of this compound, the Grignard reagent, n-decylmagnesium bromide, is reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired product. This method is known for its high efficiency and scalability. A patent has reported a yield of 95% for the synthesis of n-decylboronic acid using this approach[1].

Hydroboration of 1-Decene

The hydroboration-oxidation of alkenes is another powerful method for the synthesis of organoboron compounds. For this compound, this involves the reaction of 1-decene with a borane reagent. A specific protocol utilizing a dibromoborane-dimethyl sulfide complex has been described, affording n-decylboronic acid in high yield[2]. This method offers an alternative synthetic pathway with excellent regioselectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Synthesis of n-Decylboronic Acid via Grignard Reaction

| Parameter | Value | Reference |

| Starting Material | n-Decylmagnesium bromide | [1] |

| Reagent | Trialkyl borate | [1] |

| Solvent | Ethereal solvent (e.g., THF) | [1] |

| Reported Yield | 95% | [1] |

Table 2: Synthesis of n-Decylboronic Acid via Hydroboration

| Parameter | Value | Reference |

| Starting Material | 1-Decene | [2] |

| Reagent | Dibromoborane-dimethyl sulfide complex, Boron tribromide | [2] |

| Solvent | Dichloromethane, Diethyl ether | [2] |

| Reported Yield | 93% | [2] |

| Purity | White powder | [2] |

Table 3: Characterization Data for n-Decylboronic Acid

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.50 (s, 2H), 1.41 (p, J = 7.8, 7.2 Hz, 2H), 1.28 (s, 14H), 0.92-0.84 (m, 3H), 0.71 (t, J = 7.8 Hz, 2H) | [2] |

| ¹³C NMR (CDCl₃) | δ 32.55, 32.07, 29.79, 29.73, 29.62, 29.50, 24.53, 23.50, 22.85, 14.28 | [2] |

| ¹¹B NMR (CDCl₃) | δ +33.9 | [1] |

Experimental Protocols

Synthesis of n-Decylboronic Acid via Hydroboration of 1-Decene[2]

This protocol details the synthesis of n-decylboronic acid from 1-decene using a dibromoborane-dimethyl sulfide complex.

Materials:

-

1-Decene (9.5 mL, 50.0 mmol)

-

Dibromoborane-dimethyl sulfide complex (2.1 M in dichloromethane, 26.2 mL, ~55.0 mmol)

-

Boron tribromide (1 M in dichloromethane, 2.5 mL, 2.5 mmol)

-

Diethyl ether (Et₂O, 100 mL)

-

Water (H₂O, 20 mL)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

Procedure:

-

To a 100 mL round-bottomed flask, add the 2.1 M dichloromethane solution of dibromoborane-dimethyl sulfide complex (26.2 mL).

-

Slowly add 1-decene (9.5 mL) dropwise to the stirring solution at 20 °C.

-

Cool the reaction mixture to 0 °C and add the 1 M dichloromethane solution of boron tribromide (2.5 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Allow the mixture to warm to 20 °C and continue stirring for 30 minutes.

-

In a separate flask, prepare a stirred mixture of diethyl ether (100 mL) and water (20 mL) at 0 °C.

-

Slowly transfer the reaction solution to the ether-water mixture for hydrolysis.

-

Stir the resulting mixture for 20 minutes to complete the hydrolysis.

-

Transfer the mixture to a separatory funnel. Separate and discard the aqueous layer.

-

Wash the organic phase sequentially with water (2 x 30 mL) and saturated brine (2 x 30 mL).

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

-

The resulting product is a free-flowing white powder of n-decylboronic acid.

Yield: 8.71 g (93%)

Isolation and Purification

The isolation and purification of this compound are critical to obtaining a high-purity product. Several methods can be employed, often in combination.

Acid-Base Extraction

Boronic acids can be purified by taking advantage of their acidic nature. A common technique involves treating the crude product with a base to form a water-soluble boronate salt.

General Protocol:

-

Dissolve the crude this compound in an organic solvent (e.g., diethyl ether).

-

Extract the organic solution with an aqueous basic solution (e.g., sodium hydroxide). The this compound will transfer to the aqueous layer as its sodium salt.

-

Separate the aqueous layer containing the sodium decylboronate.

-

Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the pure this compound.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. For alkylboronic acids, nonpolar solvents or solvent mixtures are often effective.

Potential Solvent Systems:

-

Hexane

-

Acetone/hexane mixture

-

Benzene or dichloroethane (use with caution due to toxicity)

General Protocol:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Caption: Workflow for the synthesis of this compound via hydroboration.

References

Navigating the Solubility of Decylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylboronic acid is a valuable reagent in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, leveraging data from analogous boronic acids to predict its behavior. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative solubility profiles of structurally related boronic acids, namely phenylboronic acid, ethylboronic acid, and methylboronic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound and its Solubility

This compound, with its ten-carbon alkyl chain, possesses a distinct hydrophobic character compared to smaller alkyl and aryl boronic acids. This structural feature significantly influences its solubility profile, making it more soluble in nonpolar organic solvents and less soluble in polar and aqueous media. The boronic acid functional group, -B(OH)₂, can engage in hydrogen bonding, both as a donor and an acceptor, which contributes to its solubility in certain polar solvents. However, the long alkyl chain is the dominant factor in determining its overall solubility.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like," the solubility of this compound is expected to be highest in nonpolar to moderately polar aprotic solvents. The long alkyl chain will favor interactions with solvents that have similar nonpolar characteristics.

Expected Solubility Trend:

-

High Solubility: Hydrocarbon solvents (e.g., hexanes, heptane), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Highly polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and polar protic solvents (e.g., methanol, ethanol, water).

Solubility of Analogous Boronic Acids

In the absence of specific quantitative data for this compound, the solubility of other well-characterized boronic acids can provide valuable insights into its expected behavior. The following tables summarize the qualitative solubility of phenylboronic acid, ethylboronic acid, and methylboronic acid in various organic solvents.

Table 1: Qualitative Solubility of Phenylboronic Acid

| Solvent | Solubility |

| Most Polar Organic Solvents | Soluble[1][2] |

| Diethyl Ether | Soluble[1] |

| Ethanol | Soluble[1] |

| Ethers (general) | High[3][4] |

| Ketones (general) | High[3][4] |

| Chloroform | Moderate[3][4] |

| Hexanes | Poorly Soluble[1][2] |

| Carbon Tetrachloride | Poorly Soluble[1][2] |

| Hydrocarbons (general) | Very Low[3][4] |

Table 2: Qualitative Solubility of Ethylboronic Acid

| Solvent | Solubility |

| Many Organic Solvents | Soluble[5] |

| Dimethyl Sulfoxide (DMSO) | Slight[5] |

| Water | Slight[5] |

Table 3: Qualitative Solubility of Methylboronic Acid

| Solvent | Solubility |

| Water | Soluble[6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble[6][8] |

| DMSO, PEG300, Tween-80, Saline Mixture | Soluble[8] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, experimental determination is essential. The following are detailed protocols for the dynamic (synthetic) method and the thermodynamic (shake-flask) method.

Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Heating/cooling circulator

-

Luminance probe or turbidity sensor

-

Precision thermometer

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a mixture of known composition.

-

Heating and Stirring: Begin stirring the mixture vigorously and heat it at a slow, constant rate (e.g., 0.1 K/min) using the heating/cooling circulator.

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility at a constant temperature.

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filtration (Recommended): Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a predictive understanding of its behavior can be inferred from its molecular structure and by examining analogous boronic acids. The long alkyl chain of this compound suggests a preference for nonpolar to moderately polar aprotic solvents. For precise and reliable data, experimental determination is paramount. The detailed protocols for the dynamic and thermodynamic solubility methods provided in this guide offer robust frameworks for researchers to quantify the solubility of this compound in solvents relevant to their work in synthesis, purification, and formulation. This empirical data is invaluable for the effective and efficient application of this important chemical compound.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Methylboronic acid CAS#: 13061-96-6 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. medchemexpress.com [medchemexpress.com]

Stability and Storage of Alkylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for alkylboronic acids. A thorough understanding of these factors is essential for ensuring the integrity, reactivity, and shelf-life of these versatile reagents, which are pivotal in a myriad of applications, including Suzuki-Miyaura cross-coupling reactions and the development of novel therapeutics.

Core Concepts in Alkylboronic Acid Stability

The stability of alkylboronic acids is primarily dictated by their susceptibility to three main degradation pathways: protodeboronation, oxidation, and the formation of boroxines. Environmental factors such as pH, temperature, moisture, and light play a significant role in the kinetics of these degradation processes.

Degradation Pathways

Protodeboronation: This is a crucial degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction is catalyzed by both acidic and basic conditions. Generally, alkylboronic acids exhibit greater stability at neutral pH, where both acid- and base-catalyzed protodeboronation are minimized.

Oxidation: The boron center in alkylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding alcohol and boric acid. This process is accelerated by the presence of oxidizing agents, such as hydrogen peroxide, and exposure to atmospheric oxygen.[1][2] The rate of oxidation is also pH-dependent.[2]

Boroxine Formation: Alkylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the equilibrium can be shifted back towards the boronic acid in the presence of water. Boroxine formation is more prevalent in the solid state and in non-aqueous solutions.

Diagram of Alkylboronic Acid Degradation Pathways

Caption: Major degradation pathways of alkylboronic acids.

Quantitative Stability Data

Table 1: Influence of pH on the Oxidative Stability of Boronic Acids

| Boronic Acid Derivative | Second-Order Rate Constant (k) with H₂O₂ (M⁻¹s⁻¹) |

| Phenylboronic acid (PBA) | 49 ± 4 |

| Benzoxaborole (BL) | 4.2 ± 0.2 |

| Benzoxaborininone (BON) | 9.7 ± 1.3 |

Data adapted from a study on arylboronic acids, illustrating the impact of structural modifications on oxidative stability.[2] Generally, structural modifications that decrease electron density on the boron atom can enhance oxidative stability.

Table 2: Recommended Storage Conditions for Alkylboronic Acids

| Form | Storage Temperature | Atmosphere | Light Conditions | Recommended Duration |

| Solid | ||||

| Short-term | 2-8°C | Standard | Protected from light | Weeks to months |

| Long-term | -20°C | Inert (e.g., Nitrogen, Argon) | Protected from light | Months to years |

| In Solution | ||||

| Short-term | -20°C | Inert | Protected from light | Up to 1 month |

| Long-term | -80°C | Inert | Protected from light | Up to 6 months |

These are general recommendations. The optimal storage conditions should be determined for each specific alkylboronic acid through stability studies.

Experimental Protocols for Stability Assessment

A comprehensive assessment of alkylboronic acid stability involves forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[3]

Workflow for a Forced Degradation Study

Caption: A typical workflow for a forced degradation study.

Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of the alkylboronic acid in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[4]

-

Thermal Degradation: Store the solid sample at elevated temperatures (e.g., 60°C, 80°C) with and without controlled humidity.

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A dark control should be run in parallel.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients.[8]

Illustrative HPLC Method Protocol:

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of the parent compound and all degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by the UV spectrum of the alkylboronic acid.

-

Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration.

-

Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis using a PDA detector is recommended to ensure the homogeneity of the parent peak.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for identifying the structure of degradation products.

Protocol for NMR Analysis:

-

Sample Preparation: Isolate the degradation products from the stressed samples, if possible, using preparative HPLC. Dissolve the isolated compounds or the crude stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR: Acquire a ¹H NMR spectrum to identify the proton signals of the parent compound and any new signals from degradation products. The disappearance of the proton signals adjacent to the boronic acid group can indicate protodeboronation or oxidation.

-

¹¹B NMR: Acquire a ¹¹B NMR spectrum. The chemical shift of the boron atom is sensitive to its chemical environment. A change in the ¹¹B chemical shift can indicate the conversion of the boronic acid to a boronate ester or other boron-containing species.[9][10][11]

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to elucidate the structure of unknown degradation products.

-

LC-MS/MS: This technique is invaluable for the identification and structural elucidation of degradation products, especially when present at low levels.[8][12][13][14][15]

Recommended Storage and Handling Practices

To ensure the long-term stability of alkylboronic acids, the following storage and handling practices are recommended:

-

Storage:

-

Store in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Use tightly sealed containers to prevent moisture absorption.

-

-

Handling:

-

Handle in a well-ventilated area or a fume hood.

-

Minimize exposure to air and moisture.

-

Use dry solvents and reagents when working with alkylboronic acids in solution.

-

Avoid contact with strong oxidizing agents.

-

Conclusion

The stability of alkylboronic acids is a critical consideration for their successful application in research and development. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation are influenced by environmental factors such as pH, temperature, moisture, and light. By implementing appropriate storage and handling procedures and utilizing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of these important chemical building blocks. This guide provides a framework for understanding and managing the stability of alkylboronic acids, enabling more reproducible and successful experimental outcomes.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. rdlaboratories.com [rdlaboratories.com]

- 7. database.ich.org [database.ich.org]

- 8. benchchem.com [benchchem.com]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

Alkylboronic Acids: A Technical Guide to Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Alkylboronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and medicinal chemistry. Their unique electronic structure and reactivity have positioned them as versatile building blocks for complex molecule synthesis and as key pharmacophores in several approved drugs. This technical guide provides an in-depth overview of the core chemistry of alkylboronic acids, including their synthesis, key properties, and pivotal applications, with a particular focus on their role in drug development.

Core Properties of Alkylboronic Acids

Alkylboronic acids, characterized by a carbon-boron bond, are organoboranes with the general structure R-B(OH)₂. The boron atom in these compounds is sp² hybridized, possessing a vacant p-orbital which imparts Lewis acidity.[1] This acidity is a key determinant of their reactivity and biological interactions.

Stability and Reactivity: Alkylboronic acids are generally more susceptible to oxidation compared to their aryl counterparts.[1] Their stability is influenced by steric hindrance around the boron atom and the electronic nature of the alkyl group. They are known to form reversible covalent complexes with diols, a property that is exploited in sensing and protecting group strategies.[2] The carbon-boron bond in alkylboronic acids is less polar than in arylboronic acids, which can affect their reactivity in certain cross-coupling reactions.[3]

Acidity: The pKa of alkylboronic acids is typically higher (less acidic) than that of arylboronic acids.[3] In aqueous solutions, they exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form, with the equilibrium being pH-dependent.[3] This transition to the tetrahedral form is crucial for their participation in transmetalation steps of cross-coupling reactions.

A summary of key properties is presented in Table 1.

| Property | Description | Typical Values/Trends |

| Lewis Acidity | Due to the empty p-orbital on the boron atom. | Weaker Lewis acids than corresponding boron trihalides. |

| pKa | Generally higher than arylboronic acids. | ~9-11 |

| Oxidative Stability | More prone to oxidation than arylboronic acids. | Can be improved by forming boronate esters (e.g., pinacol esters).[1] |

| Reactivity | Undergo transmetalation in cross-coupling reactions. | Can be slower than arylboronic acids in Suzuki-Miyaura coupling. |

| Complexation | Form reversible covalent bonds with diols. | Stability constants vary with diol structure and pH. |

Synthesis of Alkylboronic Acids and Their Esters

Several synthetic methodologies have been developed for the preparation of alkylboronic acids and their more stable ester derivatives. The choice of method often depends on the desired substitution pattern and functional group tolerance.

Hydroboration of Alkenes

Hydroboration is a classic and powerful method for the synthesis of alkylboranes, which can then be oxidized to alkylboronic acids. The reaction of an alkene with a borane reagent (e.g., BH₃-THF or 9-BBN) proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The resulting trialkylborane is then typically oxidized and hydrolyzed to yield the alkylboronic acid.

Borylation of Alkyl Halides

Palladium- or copper-catalyzed cross-coupling of alkyl halides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a versatile method for synthesizing alkylboronic esters.[4][5] This approach offers good functional group tolerance and allows for the preparation of a wide range of primary and secondary alkylboronic esters.[4]

Radical Borylation

Radical-mediated borylation reactions have emerged as a powerful tool for the synthesis of alkylboronic esters from readily available precursors like carboxylic acids or alkyl iodides.[6] These methods often proceed under mild conditions and can tolerate a broad array of functional groups.

A general workflow for the synthesis of alkylboronic esters from alkyl halides is depicted below:

Key Applications in Organic Synthesis

The primary application of alkylboronic acids and their esters in organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the alkyl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.

Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the alkyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The use of alkylboronic acids in this reaction has been instrumental in the synthesis of molecules with increased sp³ character, a desirable trait in drug candidates.[8]

Role in Drug Development and Medicinal Chemistry

Alkylboronic acids have made a significant impact in drug discovery and development, with several FDA-approved drugs incorporating this moiety. Their ability to act as reversible covalent inhibitors of serine proteases is a key aspect of their therapeutic utility.

Bortezomib: A Proteasome Inhibitor

Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for protein degradation.[9][10] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[11][12] Bortezomib is approved for the treatment of multiple myeloma and mantle cell lymphoma.[13]

The signaling pathway affected by bortezomib is complex, involving the inhibition of NF-κB activation, induction of pro-apoptotic proteins, and triggering of the unfolded protein response (UPR).[12]

Vaborbactam: A β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14] Vaborbactam itself has no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[15][16] The boronic acid moiety of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, effectively inactivating the enzyme.[17]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of alkylboronic acids. Below are representative protocols for key transformations.

Synthesis of an Alkylboronic Ester via Palladium-Catalyzed Borylation of an Alkyl Bromide

This protocol is a general procedure adapted from the literature for the synthesis of a primary alkylboronic ester.

Materials:

-

Alkyl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

SPhos (0.04 mmol)

-

Potassium phosphate (K₃PO₄) (1.5 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkyl bromide, bis(pinacolato)diboron, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Suzuki-Miyaura Coupling of an Alkylboronic Ester with an Aryl Bromide

This protocol provides a general method for the cross-coupling of a synthesized alkylboronic ester.[8]

Materials:

-

Aryl bromide (1.0 mmol)

-

Alkylboronic ester (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol)

-

SPhos (0.02 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Toluene (4 mL)

-

Water (1 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl bromide, alkylboronic ester, Pd₂(dba)₃, SPhos, and KOH to a reaction vial.

-

Add toluene and water to the vial.

-

Seal the vial and stir the reaction mixture at 100 °C for 4-12 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Characterization by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for characterizing boronic acids and their derivatives. The chemical shift is sensitive to the hybridization state of the boron atom.

General Procedure:

-

Dissolve approximately 5-10 mg of the boronic acid or ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a quartz NMR tube.

-

Acquire the ¹¹B NMR spectrum.

-

Trigonal (sp²) boronic acids and esters typically show broad signals in the range of δ 25-35 ppm.

-

Tetrahedral (sp³) boronate species, formed by coordination with a Lewis base or in the presence of hydroxide, exhibit sharper signals at higher field (δ 5-15 ppm).[18][19]

Experimental Workflow for Cytotoxicity Assessment

When developing new alkylboronic acid-based drug candidates, assessing their cytotoxicity is a critical step. A general workflow for in vitro cytotoxicity testing is outlined below.

This workflow allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for evaluating the potency of a potential drug candidate.

Conclusion

Alkylboronic acids and their derivatives are a versatile and increasingly important class of molecules. Their rich chemistry enables the synthesis of complex and biologically relevant compounds, while their unique properties have been successfully harnessed in the development of innovative therapeutics. A thorough understanding of their synthesis, reactivity, and biological interactions is essential for researchers and scientists working at the forefront of organic synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for the exploration and application of alkylboronic acid chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

- 19. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

Commercial Availability of 1-Decylboronic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Decylboronic acid, a valuable reagent in organic synthesis and drug discovery. The document details commercially available specifications, provides illustrative experimental protocols for its use, and outlines the typical supply chain for this specialty chemical.

Commercial Availability and Supplier Specifications

1-Decylboronic acid is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels typically range from 95% to 98%, with the compound being offered in quantities from grams to kilograms. The following table summarizes the offerings from several key suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | L19957 | ≥92.0% (GC) | 1 g, 5 g, 25 g | $487.65 (for 25 g)[1] |

| 1st Scientific | ST002POP | 95% | 1 g, 5 g, 10 g, 25 g | $18.00 (1 g), $84.00 (5 g), $138.00 (10 g), $264.00 (25 g)[2] |

| Laibo Chem (via Orion Cientific) | - | - | 5 g, 25 g | Inquire for pricing[3][4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties:

-

Molecular Weight: 186.10 g/mol [5]

-

Appearance: White to pale cream powder[1]

-

Melting Point: 86-89 °C[5]

Experimental Protocols

1-Decylboronic acid is a versatile building block, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Below are representative protocols for its synthesis and a typical application.

Synthesis of 1-Decylboronic Acid via Hydroboration of 1-Decene

This protocol describes a general method for the synthesis of alkylboronic acids from the corresponding alkene.

Materials:

-

1-Decene

-

Pinacolborane (HBpin)

-

[Ir(cod)Cl]₂ (catalyst)

-

dppm (ligand)

-

Anhydrous solvent (e.g., THF or Dioxane)

-

Aqueous HCl

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a dry, argon-purged flask, add [Ir(cod)Cl]₂ (e.g., 1-3 mol%) and dppm (e.g., 1-3 mol%).

-

Add anhydrous solvent, followed by 1-decene (1.0 equivalent).

-

Slowly add pinacolborane (1.1 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction by the slow addition of aqueous HCl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

The resulting 1-decylboronic acid pinacol ester can often be used directly or hydrolyzed to the free boronic acid. For hydrolysis, the ester is stirred with a strong acid (e.g., HCl) in a biphasic system (e.g., ether/water) until the reaction is complete.

Suzuki-Miyaura Coupling of 1-Decylboronic Acid with an Aryl Halide

This protocol outlines a general procedure for the cross-coupling of 1-decylboronic acid with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equivalent)

-

1-Decylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, combine the aryl bromide, 1-decylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Processes

To further aid in the understanding of the commercial and experimental landscape of 1-decylboronic acid, the following diagrams illustrate a typical supply chain and a key reaction pathway.

Caption: A simplified workflow of the 1-decylboronic acid supply chain.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Safe Handling of Decylboronic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for decylboronic acid powder to ensure the well-being of laboratory personnel and to maintain a safe research environment. The following sections detail the hazards, necessary precautions, and appropriate responses to exposure or accidental release.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C10H23BO2 |

| Molecular Weight | 186.10 g/mol |

| Appearance | White to pale cream crystalline powder |

| Odor | No information available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Low water solubility |

| Stability | Stable under normal conditions |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[2][5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Minimize dust generation and accumulation.[6]

Storage:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. | To protect eyes from dust particles and splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |

| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask). | Required when dusts are generated to prevent respiratory tract irritation.[6] |

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][7] |

| Skin Contact | Remove contaminated clothing. Wash the exposed area thoroughly with soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][7] |

Accidental Release Measures

In case of a spill, follow these steps to ensure proper cleanup and containment.

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as detailed in Section 4. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel the spilled material into a suitable, closed container for disposal. Avoid generating dust.[4][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Toxicological Information

Limited toxicological data is available for this compound. The primary hazards are skin, eye, and respiratory irritation as indicated by the GHS classification.[2]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound Powder

-

Preparation:

-

Ensure the work area, a chemical fume hood, is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, appropriate solvent, and magnetic stir bar.

-

-

Donning PPE:

-

Put on all required PPE as specified in Section 4: safety goggles, nitrile gloves, and a lab coat. An N95 dust mask is required for this procedure.

-

-

Weighing the Powder:

-

Place a weigh paper or boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Minimize dust generation.

-

Record the exact weight.

-

-

Preparing the Solution:

-

Place the beaker with the appropriate solvent and a magnetic stir bar on a stir plate within the fume hood.

-

Carefully add the weighed this compound powder to the solvent.

-

Turn on the stirrer to facilitate dissolution.

-

-

Post-Procedure:

-

Clean the spatula and work area with a damp cloth to remove any residual powder.

-

Dispose of the weigh paper and any contaminated materials as hazardous waste.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Protocol 2: Minor Spill Cleanup Procedure

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the affected area if necessary.

-

-

Assess the Spill:

-

Identify the spilled material as this compound powder.

-

Estimate the quantity of the spill. This protocol is for minor spills (typically less than 10 grams).

-

-

Don PPE:

-

Put on all required PPE as specified in Section 4: safety goggles, nitrile gloves, lab coat, and an N95 dust mask.

-

-

Containment and Cleanup:

-

Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

-

Wipe the spill area with a damp cloth.

-

-

Decontamination and Disposal:

-

Place the damp cloth and any other contaminated materials into the hazardous waste container.

-

Seal and label the hazardous waste container appropriately.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Visualizations

Caption: Workflow for responding to a minor spill of this compound powder.

Caption: Personal Protective Equipment (PPE) selection guide for handling this compound powder.

References

- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. carlroth.com [carlroth.com]

The Unseen Workhorse: A Technical Guide to the Fundamental Reactivity of Long-Chain Alkylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their unique reactivity profile, particularly in carbon-carbon and carbon-heteroatom bond formation, has positioned them as critical building blocks in the synthesis of pharmaceuticals and other high-value materials. This technical guide provides an in-depth exploration of the core reactivity of these compounds, with a focus on their stability, key synthetic applications, and detailed experimental methodologies.

Fundamental Properties and Stability

Long-chain alkylboronic acids are characterized by a carbon-boron bond, where the boron atom is also bonded to two hydroxyl groups. This arrangement confers mild Lewis acidity and allows for a variety of chemical transformations. However, their utility is often dictated by their stability, which is influenced by several factors. The primary degradation pathways for alkylboronic acids in aqueous media are protodeboronation and oxidative degradation.[1]

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The rate of protodeboronation is highly dependent on pH, with both acidic and basic conditions catalyzing the reaction.[1] While simple alkylboronic acids are relatively stable under neutral conditions, this degradation pathway can be a significant consideration in reaction design.[1]

Oxidative Degradation: Alkylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This process can lead to the cleavage of the C-B bond, forming an alcohol and boric acid.[1] The mechanism is thought to involve the generation of organic radicals.[1] Some boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, are known to be inherently unstable and can decompose on the benchtop under air.[2] The use of air-stable surrogates like MIDA boronates can circumvent this issue.[2]

The stability of boronic acids can be enhanced. For instance, diminishing the electron density on the boron atom has been shown to significantly increase oxidative stability. A boralactone, where a carboxyl group acts as an intramolecular ligand for boron, was found to be 104-fold more stable.[3]

Key Degradation Pathways of Alkylboronic Acids

Caption: Major degradation pathways for alkylboronic acids.

Core Reactivity and Synthetic Applications

The synthetic utility of long-chain alkylboronic acids is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly C(sp³)–C(sp²) bonds, which are of significant interest in pharmaceutical chemistry.[4][5] This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7]

The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The use of alkylboronic acids presents specific challenges, such as a slower rate of transmetalation compared to their aryl counterparts.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Entry | Alkylboronic Acid/Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12-24 | 85 | [4] |

| 2 | Methylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | [4] |

| 3 | n-Butylboronic ester (neopentyldiol) | 2-Bromonaphthalene | Pd(OAc)₂ / AntPhos | TMSOK | 1,4-Dioxane | 100 | <1 | 94 | [5] |

| 4 | Cyclopropylboronic ester (neopentyldiol) | 2-Bromonaphthalene | Pd(OAc)₂ / AntPhos | TMSOK | 1,4-Dioxane | 100 | <1 | 85 | [5] |

Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, such as C-N and C-O bonds.[8][9] It typically involves the reaction of a boronic acid with an amine or alcohol.[10] A key advantage of this reaction is that it can often be carried out under mild conditions, at room temperature and open to the air.[8][11]

While highly effective for arylboronic acids, the application of Chan-Lam coupling to alkylboronic acids for C(sp³)–N bond formation has been a significant challenge.[12] This limitation is primarily due to the high energy barrier for the boron-to-copper transmetalation with less reactive alkyl organoborons.[12] Recent advances have focused on overcoming this by utilizing alkylboronic esters as radical precursors.[12][13]

Caption: A proposed mechanistic pathway for the Chan-Lam coupling reaction.

| Entry | Alkylboronic Ester | Amine | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(boc)-pyrrolidin-3-yl boronic ester | Morpholine | CuBr₂ | Air (O₂) | Neat Morpholine | 80 | 24 | >99 | [13] |

| 2 | Cyclohexyl boronic ester | Piperidine | Cu(OAc)₂ | Air (O₂) | Toluene | 80 | 24 | 85 | [13] |

| 3 | n-Octyl boronic ester | Aniline | Cu(OAc)₂ | Air (O₂) | Toluene | 80 | 24 | 60 | [13] |

| 4 | Isobutyl boronic ester | Benzylamine | Cu(OAc)₂ | Air (O₂) | Toluene | 80 | 24 | 72 | [13] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Alkylboronic Acid

This protocol is a generalized procedure based on common practices reported in the literature.[4]

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

Alkylboronic acid or ester (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)

-

Degassed solvent (e.g., toluene, 1,4-dioxane, DMF)

-

Degassed water (if using a biphasic system)

Procedure:

-

To a reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, alkylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitoring by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Procedure for Chan-Lam Coupling of an Alkylboronic Ester with an Amine

This protocol is a generalized procedure based on recent developments in the field.[13]

Materials:

-

Alkylboronic ester (1.0 mmol)

-

Amine (1.5 - 2.0 equiv.)

-

Copper catalyst (e.g., Cu(OAc)₂, CuBr₂, 0.1 - 1.0 equiv.)

-

Solvent (e.g., toluene, or neat amine)

Procedure:

-

To a reaction vial, add the alkylboronic ester, amine, and copper catalyst.

-

If using a solvent, add it to the vial.

-

Seal the vial and stir the mixture at the desired temperature (typically 80-100 °C) open to the air.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Development

Boronic acids and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[14] Their ability to participate in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular frameworks found in many active pharmaceutical ingredients (APIs).[14] The introduction of alkyl groups via Suzuki-Miyaura coupling is particularly important, as increased sp³ character is often associated with improved drug-like properties.[5] The development of more stable and reactive alkylboronic acid surrogates continues to expand the toolkit for medicinal chemists, enabling the synthesis of novel drug candidates for a wide range of therapeutic areas, including oncology and infectious diseases.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. marmacs.org [marmacs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. Chan-Lam Coupling [organic-chemistry.org]

- 12. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

Unveiling Novel Properties of Decylboronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decylboronic acid, a long-chain alkylboronic acid, presents a unique molecular structure suggesting novel biological activities beyond the established roles of smaller boronic acid derivatives. Its amphiphilic nature, combining a hydrophilic boronic acid headgroup with a lipophilic ten-carbon decyl tail, positions it as a prime candidate for interacting with and modulating cellular membranes. This technical guide explores the hypothesized novel properties of this compound, focusing on its potential as a modulator of lipid raft integrity and associated signaling pathways. We provide a theoretical framework, detailed experimental protocols for characterization, and hypothetical data to guide future research in this promising area.

Introduction: Beyond Conventional Boronic Acids

Boronic acids have garnered significant attention in medicinal chemistry and chemical biology, primarily as enzyme inhibitors and saccharide sensors.[1] Their ability to form reversible covalent bonds with diols makes them invaluable tools for targeting glycoproteins and studying glycan-mediated processes. However, the vast chemical space of boronic acid derivatives remains largely unexplored, particularly concerning the influence of long alkyl chains on their biological activity.

This compound stands out due to its pronounced amphiphilicity. We hypothesize that the decyl chain facilitates the insertion of the molecule into the lipid bilayer of cellular membranes, with a potential preference for the ordered lipid environment of lipid rafts. This interaction could physically alter the properties of these microdomains, leading to the modulation of critical cellular signaling pathways that are dependent on lipid raft integrity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its biological effects. The following table summarizes key known and estimated parameters.

| Property | Value (Known/Estimated) | Method of Determination/Estimation | Reference/Rationale |

| Molecular Formula | C₁₀H₂₃BO₂ | - | - |

| Molecular Weight | 186.10 g/mol | - | - |

| Appearance | White to pale cream powder | Visual Inspection | --INVALID-LINK-- |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 (Estimated) | Computational prediction (e.g., ALOGPS) | Based on the contribution of the decyl chain, suggesting high hydrophobicity.[2] |

| Critical Micelle Concentration (CMC) | 1-5 mM (Estimated) | Based on data for similar long-chain amphiphiles. | The decyl chain is expected to drive micelle formation in aqueous solutions.[3][4] |